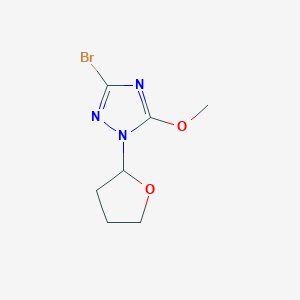

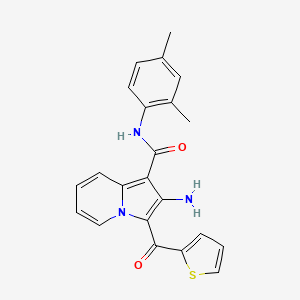

![molecular formula C19H19N3O3S B2740686 2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 477862-10-5](/img/structure/B2740686.png)

2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole (TBNSO) is a small molecule that has been gaining attention in the scientific community due to its potential as a therapeutic agent and as a research tool. TBNSO has a variety of applications in scientific research, ranging from its involvement in biochemical pathways to its use in drug development. In

Applications De Recherche Scientifique

Novel Bioactive 1,2,4-Oxadiazole Analogs

A study explored the synthesis of natural product analogs containing a 1,2,4-oxadiazole ring, known for their biological activity. These compounds were tested for antitumor activity against various cell lines, with one compound exhibiting potent antitumor effects, highlighting the therapeutic potential of 1,2,4-oxadiazole derivatives in cancer treatment (Maftei et al., 2013).

Polyhydrazides and Poly(amide–hydrazide)s

Research into the synthesis of polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s, including those with 2-tert-butyl substitution, revealed their potential for creating flexible, transparent films with high thermal stability. These materials, capable of converting into poly(1,3,4-oxadiazole)s, demonstrate the utility of 1,3,4-oxadiazole derivatives in developing advanced polymeric materials (Hsiao et al., 1999).

Antitubercular Activity of 1,3,4-Oxadiazole Derivatives

A study on 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles unveiled a new class of antituberculosis agents. These compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis, with minimal toxicity to mammalian cells, indicating their potential as selective antitubercular agents (Karabanovich et al., 2016).

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Another investigation into 2-amino-1,3,4-oxadiazole derivatives evaluated their antimicrobial efficacy against Salmonella typhi. Certain compounds demonstrated significant activity, underscoring the potential of 1,3,4-oxadiazole derivatives in addressing bacterial infections (Salama, 2020).

Mesogenic Properties of 1,3,4-Oxadiazole Derivatives

Research on mesogenic homologous series containing a 1,3,4-oxadiazole ring with a nitro terminal group revealed their liquid crystalline properties. These findings highlight the role of 1,3,4-oxadiazole derivatives in the development of liquid crystalline materials, which could have applications in display technologies and other areas (Abboud et al., 2017).

Mécanisme D'action

Target of Action

It’s known that oxadiazole derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Oxadiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Oxadiazole derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects would depend on the specific targets and pathways it influences .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .

Propriétés

IUPAC Name |

2-(4-tert-butylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-19(2,3)15-8-6-14(7-9-15)17-20-21-18(25-17)26-12-13-4-10-16(11-5-13)22(23)24/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQLBWGDYGWKAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

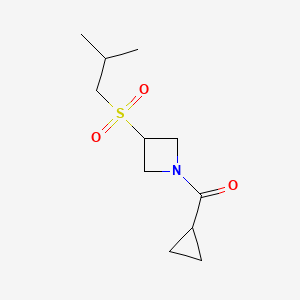

![3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2740605.png)

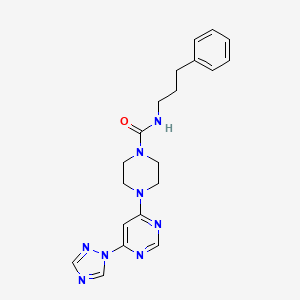

![2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2740606.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)

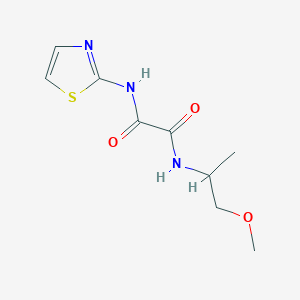

![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride](/img/structure/B2740619.png)

![5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2740623.png)

![Tert-butyl N-[(1S,3R)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclopentyl]carbamate](/img/structure/B2740625.png)

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2740626.png)